molecular formula C24H37O5- B1242825 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate

Cat. No. B1242825
M. Wt: 405.5 g/mol
InChI Key: MIHNUBCEFJLAGN-DMMBONCOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate is conjugate base of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanic acid;  major species at pH 7.3. It is a conjugate base of a 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanic acid.

Scientific Research Applications

Blood-Brain Barrier Permeation

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate has been investigated for its ability to permeate the blood-brain barrier (BBB). A study by Mikov et al. (2004) explored its efficacy as a BBB permeator, analyzing its effect on quinine uptake into the central nervous system in rats, the analgesic action of morphine, and the sleeping time induced by pentobarbital. The results suggested that sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate could modify BBB permeability, exhibiting a promoting effect in these tests (Mikov et al., 2004).

Crystal Structure and Supramolecular Architecture

The crystal structures of various oxo-cholic acids, including 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, have been reported. Bertolasi et al. (2005) described the crystal structures of six new crystals of oxo-cholic acids, showing different supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds forming various packing motifs. This study helps in understanding the structural and physical properties of these compounds (Bertolasi et al., 2005).

Synthesis for Beta-Oxidation Study

Kurosawa et al. (2001) synthesized 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oyl CoAs for the study of side chain cleavage in bile acid biosynthesis. This synthesis was crucial for understanding the beta-oxidation process in bile acid formation, providing a way to explore the metabolic pathways of these compounds (Kurosawa et al., 2001).

Anodic Electrochemical Oxidation

Medici et al. (2001) explored the anodic electrochemical oxidation of cholic acid and its derivatives, including 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate. This study provided insights into the regioselectivity of the oxidation process and the yields of different oxo acids, contributing to the understanding of the chemical behavior of these bile acid derivatives under electrochemical conditions (Medici et al., 2001).

Biotransformation Studies

Al-Aboudi et al. (2009) investigated the biotransformation of methyl cholate using Aspergillus niger, leading to the isolation of derivatives including 3alpha,7alpha,12alpha,15beta-tetrahydroxy-5beta-cholan-24-oate and 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oate. This study contributes to the understanding of microbial biotransformation processes of bile acids (Al-Aboudi et al., 2009).

properties

Product Name

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate

Molecular Formula

C24H37O5-

Molecular Weight

405.5 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1

InChI Key

MIHNUBCEFJLAGN-DMMBONCOSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate
Na-dihydroxycholanate
sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate
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3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholanate
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Reactant of Route 5
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Reactant of Route 6
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